kanamycin A(4+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

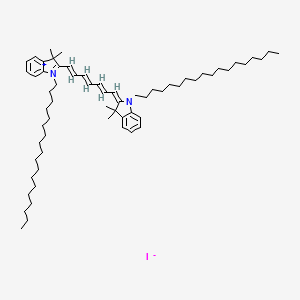

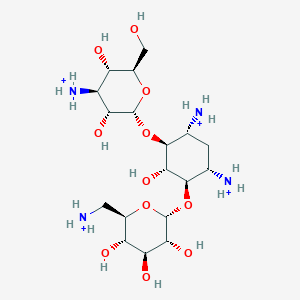

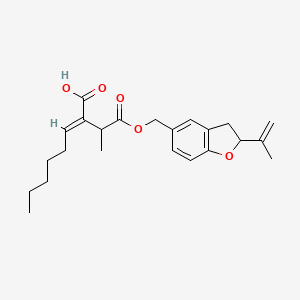

Kanamycin A(4+) is a quadruply-charged organic cation arising from protonation of the four amino groups of kanamycin A; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate acid of a kanamycin A.

科学研究应用

1. Detection and Analysis

Kanamycin is analyzed using various techniques like High Performance Liquid Chromatography (HPLC), which is an essential method for detecting kanamycin residue in food to ensure public health. Different detectors such as Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry are used in HPLC for this purpose (Zhang et al., 2019).

2. Novel Detection Methods

Innovative colorimetric detection methods for kanamycin, using unmodified silver nanoparticles (AgNPs) as a sensing probe, have been developed. This method allows selective quantification of kanamycin over a certain concentration range and demonstrates potential for practical detection in milk samples (Xu et al., 2015).

3. Study of Antibiotic Resistance

Understanding the effect of mutations on the binding of kanamycin to RNA hairpins derived from Mycobacterium tuberculosis is critical for understanding antibiotic resistance mechanisms in tuberculosis. This research provides insights into how these mutations affect the conformation, stability, and binding affinity of kanamycin and other aminoglycosides (Truitt et al., 2015).

4. Biosynthesis Pathways

Discovery of parallel pathways in kanamycin biosynthesis has allowed for the manipulation of this antibiotic. Understanding the biosynthetic pathway is essential for the development of more robust aminoglycosides and the production of clinically useful antibiotics (Park et al., 2011).

5. Genetic Transformation Systems

Kanamycin is used as a selection agent in plant genetic transformation systems. In monocots, it acts as a screening marker rather than a selectable marker, as it tends to bleach the pigments of non-transgenic plants, thereby assisting in identifying transformed plants (Shuja, 2021).

属性

产品名称 |

kanamycin A(4+) |

|---|---|

分子式 |

C18H40N4O11+4 |

分子量 |

488.5 g/mol |

IUPAC 名称 |

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |

InChI 键 |

SBUJHOSQTJFQJX-NOAMYHISSA-R |

手性 SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |

规范 SMILES |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)

![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)